1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
Description
1-Phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at the 1-position and a [(4H-1,2,4-triazol-3-ylsulfanyl)methyl] moiety at the 5-position. The incorporation of a triazole-sulfanyl group introduces additional hydrogen-bonding and hydrophobic interactions, which may enhance biological activity and physicochemical properties such as solubility and stability .
Properties
IUPAC Name |
1-phenyl-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7S/c1-2-4-8(5-3-1)17-9(13-15-16-17)6-18-10-11-7-12-14-10/h1-5,7H,6H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFHYUIOUUONHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield the propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a cycloaddition reaction with an azide to form the desired triazole-tetrazole compound .
Chemical Reactions Analysis
1.1. Tetrazole Ring Formation
The tetrazole ring is synthesized via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by zinc salts in aqueous conditions . For example:
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Reagents : Phenylacetonitrile, NaN₃, ZnCl₂
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Conditions : Reflux in water (80°C, 12–24 h)
1.3. S-Alkylation for Sulfanylmethyl Bridging
The sulfanylmethyl bridge is formed via S-alkylation of the triazole-thiol with 2-bromo-1-phenylethanone:
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Reagents : Triazole-thiol, 2-bromo-1-phenylethanone, Cs₂CO₃
2.1. Nucleophilic Substitution at the Sulfanylmethyl Group
The sulfanylmethyl (-SCH₂-) linker undergoes nucleophilic displacement with alkyl halides or amines:
2.2. Oxidation of the Sulfur Atom
The thioether bridge can be oxidized to sulfone or sulfoxide using H₂O₂ or mCPBA:
2.3. Cycloaddition Reactions
The tetrazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles:
Catalytic and Solvent Effects
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Microwave-assisted synthesis reduces reaction time (e.g., 15 min vs. 24 h for S-alkylation) .
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DMF vs. DMSO : Higher yields observed in DMF due to better solubility of intermediates .
Stability and Degradation
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Thermal Stability : Decomposes at 220–240°C (DSC analysis) .
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Hydrolytic Degradation : Stable in neutral water but hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions to release tetrazole and triazole-thiol .
Key Challenges and Optimization
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains. For instance, research indicates that triazole derivatives demonstrate activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
1-Phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has also been studied for its antifungal activity. Triazole compounds are known to interfere with fungal cell membrane synthesis by inhibiting lanosterol demethylase, an enzyme crucial for ergosterol production. This mechanism positions triazoles as effective antifungal agents in treating infections like candidiasis and aspergillosis .
Case Study: Antifungal Efficacy
A study published in the Journal of Applied Microbiology evaluated the antifungal efficacy of various triazole derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans, indicating promising potential as an antifungal agent .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being explored as a fungicide in agriculture. Its effectiveness against plant pathogens can help control diseases that threaten crop yields. Research has demonstrated that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops like wheat and barley .
Case Study: Crop Protection
In field trials conducted on wheat crops infected with Fusarium spp., the application of this compound resulted in a 30% reduction in disease severity compared to untreated controls. This highlights its potential role in integrated pest management strategies .
Material Science Applications
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound can act as a cross-linking agent in polymer synthesis, improving the durability of materials used in coatings and adhesives .
Case Study: Enhanced Polymer Properties
A recent study investigated the effects of adding this compound to epoxy resins. The modified resin exhibited improved tensile strength and thermal resistance compared to standard formulations. The findings suggest that incorporating this compound could lead to the development of advanced materials suitable for high-performance applications .
Data Tables
Mechanism of Action
The mechanism of action of 1-phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with various molecular targets. The triazole and tetrazole rings can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs in the tetrazole and triazole families. Below is a systematic analysis:
Structural Analogues in the Tetrazole Class
Key Insight: The triazole-sulfanyl group in the target compound provides a unique combination of hydrogen-bond donor/acceptor sites and sulfur-mediated hydrophobic interactions, distinguishing it from sulfonyl- or benzamide-substituted analogs .
Triazole-Containing Analogues
Key Insight : While triazole derivatives often prioritize substituent-driven bioactivity (e.g., trifluoromethyl for lipophilicity ), the target compound’s tetrazole core offers superior metabolic resistance, which is critical for in vivo applications.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The triazole-sulfanyl group in the target compound balances hydrophilicity (via sulfanyl) and hydrophobicity (via triazole), achieving a calculated logP of ~2.4. This is comparable to fluorophenyl-tetrazoles (logP ~2.8) but superior to polar sulfonylmethyl analogs (logP ~1.9) .
- Thermal Stability : Tetrazoles generally exhibit higher thermal stability than triazoles due to aromaticity. Differential scanning calorimetry (DSC) data suggest the target compound decomposes at 220°C, outperforming triazole analogs like 3-(benzylsulfanyl)-5-furyl-triazole (decomposition at 195°C) .
- Biological Specificity : The sulfanyl linkage in the target compound may confer specificity in enzyme binding compared to sulfonyl or carbonyl linkages in analogs (e.g., 1-substituted-phenyl-4-sulfonyl-triazoles) .
Biological Activity
1-Phenyl-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a compound of significant interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and cytotoxic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a tetrazole ring fused with a phenyl group and a triazole moiety containing a sulfanyl group. The presence of these heterocyclic structures is known to enhance biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of triazoles, including the compound , exhibit notable antibacterial properties. A study evaluated the antibacterial efficacy against various strains including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were recorded, indicating significant activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 16 | E. faecalis |
| 2 | 32 | S. aureus |
| 3 | 4 | E. coli |
The compound demonstrated superior activity against E. faecalis, comparable to standard antibiotics like cefazolin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. A comparative study indicated that:
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| 1 | 0.5 | C. albicans |
| 2 | 8 | Microsporum audouinii |
The results suggest that this compound is particularly effective against certain fungal species, outperforming established antifungal agents like clotrimazole .
Cytotoxic Activity
Cytotoxicity studies were conducted on several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). The findings are summarized below:
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HepG2 | 25 | Fluorouracil (20 µM) |
| MCF-7 | >50 | Fluorouracil |
| HeLa | >50 | Fluorouracil |
The compound exhibited moderate cytotoxicity against HepG2 cells but was less effective against MCF-7 and HeLa cell lines when compared to fluorouracil .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies have revealed that the triazole and tetrazole moieties are crucial for binding interactions with bacterial enzymes and fungal cell membranes. The sulfanyl group enhances lipophilicity, aiding in membrane penetration .
Q & A
Q. Basic
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- 1H/13C NMR : Key signals include δ ~7.5–8.5 ppm (aromatic protons) and δ ~4.5 ppm (SCH2 linkage) .
- Melting point consistency : Sharp MPs (±2°C) indicate purity .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Solubility differences : Use DMSO/water co-solvents to ensure consistent bioavailability .
- Metabolite interference : LC-MS/MS can identify active metabolites that may skew results .
What computational methods support the design of derivatives with enhanced properties?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like COX-2 or bacterial enzymes .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
- DFT calculations : Gaussian 09 assesses electronic effects of substituents on reactivity .
What are the known biological targets or activities of structurally similar triazole-containing compounds?
Basic
Analogous compounds exhibit:
- Antimicrobial activity : Against S. aureus (MIC: 1.5–3.125 µg/mL) via disruption of cell wall synthesis .
- Anti-inflammatory effects : COX-2 inhibition (IC50: 0.1–10 µM) through competitive binding to the active site .
- Antifungal action : Targeting lanosterol demethylase in C. albicans .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
